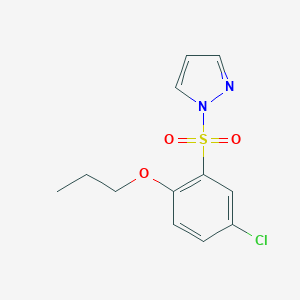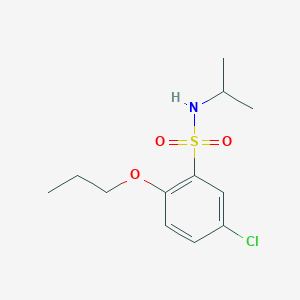![molecular formula C12H16Cl2N2O3S B272670 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. In
Aplicaciones Científicas De Investigación
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It is commonly used to selectively destroy noradrenergic neurons in animal models, which allows researchers to study the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.
Mecanismo De Acción
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) on the presynaptic membrane. Once inside the neuron, 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is metabolized into a toxic metabolite that causes degeneration of the noradrenergic neuron. This results in a depletion of noradrenaline in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects. These include changes in behavior, cognition, cardiovascular function, and immune function. For example, studies have shown that 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol treatment can result in impaired learning and memory, altered cardiovascular responses to stress, and changes in immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the effects of noradrenaline depletion without affecting other neurotransmitter systems. However, there are also some limitations to using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. For example, the effects of 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol treatment can vary depending on the species, strain, and age of the animal being used. Additionally, the dose and timing of 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol administration can also affect the results of experiments.
Direcciones Futuras
There are many potential future directions for research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the role of noradrenergic neurons in psychiatric disorders such as depression and anxiety. Another area of interest is the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of new drugs that target the noradrenergic system based on the insights gained from research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol.
Conclusion
In conclusion, 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selectivity for noradrenergic neurons allows researchers to selectively study the effects of noradrenaline depletion, and it has been used extensively in scientific research. While there are some limitations to using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, there are also many potential future directions for research using this compound.
Métodos De Síntesis
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. The purity of the final product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Nombre del producto |
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Fórmula molecular |
C12H16Cl2N2O3S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-12(11(14)9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clave InChI |
VZHRABSHLMHPEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)



